Rhodamine B amine
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Overview
Description
Rhodamine B amine is a derivative of Rhodamine B, a xanthene dye known for its vibrant fluorescence. This compound is widely used in various scientific fields due to its excellent photophysical properties. This compound is particularly valued for its applications in fluorescence microscopy, flow cytometry, and as a tracer dye in environmental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodamine B amine can be synthesized through the reaction of Rhodamine B with ammonia or an amine under controlled conditions. The process typically involves heating Rhodamine B with the amine in a solvent such as ethanol or methanol. The reaction is monitored until the desired product is formed, which is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The product is then subjected to rigorous purification processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Rhodamine B amine undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Scientific Research Applications
Rhodamine B amine is extensively used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy to stain cells and tissues, allowing for detailed visualization of biological structures.
Medicine: Utilized in diagnostic imaging and as a marker in drug delivery systems.
Industry: Applied in the textile and paper industries as a dye, and in environmental studies as a tracer to monitor water flow and contamination
Mechanism of Action
Rhodamine B amine exerts its effects primarily through its fluorescence properties. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, producing a bright fluorescent signal. This property is harnessed in various applications, such as imaging and tracing. The molecular targets and pathways involved include interactions with cellular components and binding to specific molecules, enhancing their visibility under fluorescence microscopy .
Comparison with Similar Compounds
- Rhodamine 6G
- Rhodamine 123
- Rhodamine B
Comparison: Rhodamine B amine is unique due to its specific amine group, which allows for additional chemical modifications and applications. Compared to Rhodamine 6G and Rhodamine 123, this compound offers different fluorescence characteristics and reactivity, making it suitable for specialized applications in scientific research and industry .
Properties
IUPAC Name |
[9-(4-amino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3.ClH/c1-5-30(6-2)19-10-13-22-25(16-19)34-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(29)15-24(21)28(32)33;/h9-17,29H,5-8H2,1-4H3,(H,32,33);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPKXARDVYLOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657569 |
Source
|
Record name | 9-(4-Amino-2-carboxyphenyl)-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100992-88-9 |
Source
|
Record name | 9-(4-Amino-2-carboxyphenyl)-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodamine� B amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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